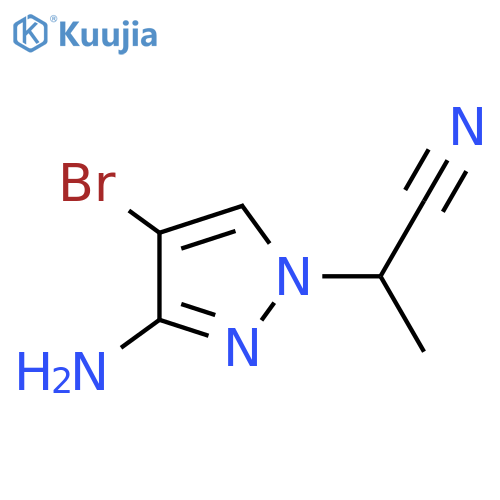Cas no 1250061-29-0 (2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile)

1250061-29-0 structure
商品名:2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 1250061-29-0
- AKOS010959298
- EN300-783572
- 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
-
- インチ: 1S/C6H7BrN4/c1-4(2-8)11-3-5(7)6(9)10-11/h3-4H,1H3,(H2,9,10)
- InChIKey: NKIXAIMDBHMNQS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)C(C#N)C
計算された属性
- せいみつぶんしりょう: 213.98541g/mol
- どういたいしつりょう: 213.98541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.6Ų
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783572-0.5g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
| Enamine | EN300-783572-1.0g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
| Enamine | EN300-783572-2.5g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
| Enamine | EN300-783572-0.1g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
| Enamine | EN300-783572-0.25g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
| Enamine | EN300-783572-10.0g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
| Enamine | EN300-783572-5.0g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
| Enamine | EN300-783572-0.05g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile |
1250061-29-0 | 95.0% | 0.05g |
$647.0 | 2025-03-21 |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1250061-29-0 (2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
